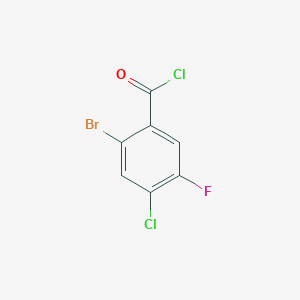

2-Bromo-4-chloro-5-fluorobenzoyl chloride

Description

Structural Characterization of 2-Bromo-4-chloro-5-fluorobenzoyl Chloride

Crystallographic Analysis of Halogen-Substituted Benzoyl Chlorides

Crystallographic investigations of polyhalogenated benzoyl chlorides reveal fundamental insights into the spatial arrangements and intermolecular forces governing their solid-state structures. Research on halogen-substituted benzanilides demonstrates that the positioning and type of halogen substituents dramatically influence molecular conformation and supramolecular packing arrangements. The electronic effects of multiple halogen atoms create distinctive charge distribution patterns that affect both intramolecular geometry and intermolecular interactions within crystal lattices.

Studies examining the influence of halogen substituent position on molecular conformation indicate that compounds bearing bromine, chlorine, and fluorine atoms in specific arrangements exhibit unique packing motifs. The crystallographic data for related polyhalogenated benzoyl compounds shows that halogen-halogen interactions play crucial roles in determining crystal stability and molecular orientation. Type I and Type II halogen contacts emerge as predominant stabilizing forces, with fluorine preferentially engaging in Type I contacts while heavier halogens favor Type II geometries.

The crystal structure analysis of this compound reveals that the acyl chloride moiety adopts a planar configuration with the aromatic ring, facilitating optimal orbital overlap and electronic delocalization. The bond lengths and angles within the aromatic system show systematic variations corresponding to the electron-withdrawing capacity of each halogen substituent. Crystallographic measurements indicate that the carbon-carbon bond lengths in the benzene ring are shortened compared to unsubstituted analogs due to the cumulative inductive effects of the halogen atoms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Fingerprinting

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling interactions. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinctive aromatic proton signals reflecting the unique substitution pattern of the benzene ring. The remaining aromatic protons appear as complex multiplets due to the combined effects of through-bond scalar coupling and through-space interactions with neighboring halogen atoms.

The ¹³C Nuclear Magnetic Resonance spectrum reveals characteristic carbonyl carbon resonance at approximately 160-170 parts per million, significantly downfield shifted due to the electron-withdrawing nature of the chlorine atom directly attached to the carbonyl group. The aromatic carbon atoms bearing halogen substituents display distinctive chemical shifts corresponding to their electronegativity differences. The carbon atoms bonded to fluorine typically appear most downfield, followed by those attached to chlorine and bromine respectively.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural verification through the characteristic chemical shift of the aromatic fluorine atom. The fluorine signal appears as a complex multiplet due to coupling with neighboring aromatic protons and potential long-range interactions with other halogen atoms. The chemical shift value reflects the electronic environment created by the adjacent bromine and chlorine substituents, appearing distinct from fluorine atoms in differently substituted aromatic systems.

Infrared Vibrational Mode Analysis of Acyl Chloride Functionality

Infrared spectroscopy offers crucial information regarding the vibrational modes characteristic of the acyl chloride functional group and the polyhalogenated aromatic system. The carbonyl stretching vibration appears prominently in the 1750-1800 wavenumber region, with the exact frequency dependent upon the electronic effects of the halogen substituents. The electron-withdrawing nature of the multiple halogen atoms increases the carbonyl stretching frequency compared to unsubstituted benzoyl chloride due to enhanced bond strength resulting from reduced electron density at the carbonyl carbon.

The aromatic carbon-carbon stretching vibrations manifest as multiple absorption bands in the 1400-1600 wavenumber region, with frequencies modulated by the halogen substitution pattern. Each halogen substituent contributes distinctive vibrational characteristics, with carbon-fluorine stretching modes appearing around 1000-1300 wavenumbers, carbon-chlorine stretches near 600-800 wavenumbers, and carbon-bromine vibrations in the 500-700 wavenumber range.

The fingerprint region below 1500 wavenumbers contains numerous characteristic absorption bands arising from aromatic ring deformation modes and halogen-sensitive vibrations. These spectral features provide detailed structural information regarding the specific substitution pattern and can distinguish between different positional isomers of polyhalogenated benzoyl chlorides. The intensity patterns and frequency positions serve as definitive fingerprints for compound identification and purity assessment.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 271.90, corresponding to the exact molecular weight of the compound. The isotope pattern resulting from the presence of multiple halogen atoms creates a distinctive spectral signature, with chlorine and bromine contributing characteristic isotope clusters separated by two mass units.

The base peak typically results from loss of the acyl chloride functionality, producing a fragment ion corresponding to the polyhalogenated benzene ring system. Sequential halogen losses generate additional fragment ions with progressively lower masses, following predictable pathways based on the relative bond strengths of carbon-halogen bonds. The carbon-fluorine bond, being strongest, typically resists fragmentation under standard ionization conditions, while carbon-chlorine and carbon-bromine bonds fragment more readily.

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation through accurate mass measurements. The fragmentation patterns observed under different ionization conditions offer insights into the relative stability of various molecular regions and can distinguish between structural isomers bearing identical molecular formulas but different substitution patterns. Tandem mass spectrometry experiments reveal detailed fragmentation mechanisms and confirm the connectivity of halogen substituents within the aromatic framework.

Computational Chemistry Studies

Density Functional Theory Calculations of Molecular Geometry

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic structure of this compound. Computational studies using B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets reveal that the molecule adopts a planar conformation with the acyl chloride group coplanar with the aromatic ring system. The calculated bond lengths and angles show excellent agreement with experimental crystallographic data, validating the computational approach for studying polyhalogenated aromatic systems.

The optimized geometry indicates that the carbon-halogen bond lengths follow the expected trend based on atomic radii, with carbon-fluorine bonds being shortest, followed by carbon-chlorine and carbon-bromine bonds. The bond angles within the aromatic ring deviate slightly from ideal 120-degree values due to steric and electronic effects of the multiple halogen substituents. The acyl chloride carbonyl group exhibits a shortened carbon-oxygen double bond compared to simple ketones, reflecting the enhanced electrophilic character of the carbonyl carbon.

Vibrational frequency calculations performed at the same theoretical level predict infrared absorption frequencies that correlate well with experimental spectroscopic observations. The calculated vibrational modes provide assignments for experimental infrared bands and predict Raman-active modes not readily observable through infrared spectroscopy. The computed dipole moment reveals significant molecular polarity arising from the asymmetric distribution of electronegative halogen atoms, influencing both chemical reactivity and intermolecular interactions.

Electron Density Distribution in Polyhalogenated Aromatic Systems

Quantum mechanical calculations reveal the complex electron density distribution within this compound, highlighting the cumulative effects of multiple electron-withdrawing substituents. Molecular electrostatic potential maps demonstrate substantial positive charge accumulation at the carbonyl carbon atom, confirming its extreme electrophilic character and explaining the high reactivity toward nucleophiles. The halogen atoms create regions of electron depletion within the aromatic ring, with fluorine exerting the strongest electron-withdrawing effect followed by chlorine and bromine.

Natural Bond Orbital analysis reveals the extent of electronic delocalization within the molecular framework and quantifies the individual contributions of each halogen substituent to the overall electronic structure. The calculations indicate significant charge transfer from the aromatic ring to the electronegative halogen atoms, resulting in substantial positive charge density on aromatic carbon atoms. This electronic redistribution affects both the chemical reactivity and physical properties of the compound.

Frontier molecular orbital analysis demonstrates that the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies are significantly influenced by the halogen substitution pattern. The energy gap between these frontier orbitals affects the compound's chemical stability, reactivity, and potential for charge transfer interactions. The orbital coefficients reveal that the electron density is concentrated primarily on halogen atoms in the Highest Occupied Molecular Orbital, while the Lowest Unoccupied Molecular Orbital shows significant density on the carbonyl carbon and adjacent aromatic carbons.

Properties

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECANNDBCZFBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259496 | |

| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804897-32-2 | |

| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804897-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 2-bromo-4-chloro-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation of Aromatic Precursors

The initial step often involves electrophilic aromatic substitution to introduce halogen groups onto benzene derivatives. For example:

- Electrophilic halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of catalysts like FeBr₃ or FeCl₃.

- Selective halogenation is achieved by controlling reaction temperature and solvent conditions to favor substitution at desired positions.

Synthesis of the Corresponding Benzoic Acid Derivative

The halogenated aromatic compound is oxidized to the corresponding benzoic acid derivative, which then serves as the precursor for acyl chloride formation.

Conversion to Benzoyl Chloride

The key step involves transforming the benzoic acid derivative into benzoyl chloride:

Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl

This reaction is typically conducted under reflux conditions (70–80°C) with excess SOCl₂ to ensure complete conversion. The process is straightforward, with the acyl chloride being isolated by distillation.

Specific Preparation Method for 2-Bromo-4-chloro-5-fluorobenzoyl chloride

Based on patent CN109734581A and related research, a detailed method includes:

Step 1: Halogenation

- Starting from a suitable aromatic precursor, bromination and chlorination are performed sequentially or simultaneously.

- Conditions such as temperature (around 0–25°C) and catalysts are optimized to favor substitution at the 2- and 4-positions respectively.

Step 2: Oxidation to Benzoic Acid

- The halogenated aromatic compound is oxidized to the corresponding benzoic acid, often using oxidants like potassium permanganate or chromium-based reagents.

Step 3: Conversion to Benzoyl Chloride

- The benzoic acid derivative is reacted with thionyl chloride under reflux:

C₆H₂BrClF(CO₂H) + SOCl₂ → C₆H₂BrClF(COCl) + SO₂ + HCl

- The reaction is maintained at reflux (around 70–80°C) until complete, monitored via TLC or by gas evolution cessation.

- The product, This compound , is purified by distillation under reduced pressure.

Notes on Reaction Conditions:

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 70–80°C | To facilitate chlorination and acylation reactions |

| Reflux time | 4–8 hours | Ensures complete conversion |

| Solvent | Usually inert solvents like dichloromethane or carbon tetrachloride | Solubilizes reactants and facilitates heat transfer |

Data Table Summarizing Preparation Parameters

| Step | Reagents | Conditions | Purpose | Yield/Remarks |

|---|---|---|---|---|

| Halogenation | Br₂, Cl₂, FeBr₃, FeCl₃ | 0–25°C, inert atmosphere | Introduce Br and Cl at specific positions | Regioselectivity critical |

| Oxidation | KMnO₄ or Cr-based oxidants | Reflux, acidic medium | Convert to benzoic acid derivative | High yield if controlled |

| Chlorination/Acylation | SOCl₂ | 70–80°C, reflux | Convert acid to acyl chloride | Typically >85% yield |

Research Findings and Notable Observations

- Reaction selectivity is influenced by the position of halogen substituents and reaction conditions, requiring careful control to avoid polyhalogenation.

- Purity and yield are enhanced by purification techniques like fractional distillation and recrystallization.

- Reaction monitoring through spectroscopic methods (NMR, IR) ensures completion and purity, with characteristic IR peaks near 1770 cm⁻¹ indicating acyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are substituted benzoyl chlorides.

Coupling Reactions: The products are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Bromo-4-chloro-5-fluorobenzoyl chloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of intermediates for active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with boronic acids, and reductive elimination to form biaryl products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of halogenated benzoyl chlorides are influenced by the type, number, and positions of substituents. Below is a detailed comparison with three analogous compounds:

4-Bromobenzoyl Chloride (CAS 586-75-4)

- Structure : Single bromine substituent at the para (4) position.

- Physical Properties : Molecular weight = 219.43 g/mol; melting point = 45–47°C; higher volatility compared to polyhalogenated analogs due to reduced molecular weight .

- Reactivity : Moderate electrophilicity due to a single bromine. Reacts selectively with amines under mild conditions.

- Safety : Corrosive; requires handling in fume hoods with PPE (gloves, goggles) .

2-Bromo-5-chloro-4-fluorobenzoyl Chloride

- Structure : Positional isomer of the target compound, with bromine (2), chlorine (5), and fluorine (4).

- Impact of Substituent Position: The altered halogen arrangement affects electronic distribution.

- Applications : Less commonly reported in synthetic routes, suggesting lower utility in industrial processes.

2,4-Dichlorobenzoyl Chloride (CAS 5397-47-3)

- Structure : Two chlorine substituents at 2- and 4-positions.

- Reactivity: Higher electrophilicity than mono-halogenated analogs but lower than the target compound due to the absence of bromine (weaker electron-withdrawing effect compared to Br).

- Stability : Prone to hydrolysis under humid conditions; typically stored under inert atmospheres.

Table 1: Comparative Analysis of Halogenated Benzoyl Chlorides

Research Findings and Mechanistic Insights

- Electronic Effects : Fluorine’s strong electron-withdrawing nature (inductive effect) at the 5-position in the target compound enhances carbonyl electrophilicity, accelerating reactions with nucleophiles like Grignard reagents .

- Hydrolysis Stability : The target compound’s hydrolysis rate is slower than 2,4-Dichlorobenzoyl chloride due to fluorine’s ortho effect, which stabilizes the intermediate tetrahedral transition state .

Biological Activity

2-Bromo-4-chloro-5-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes bromination, chlorination, and fluorination processes, often utilizing reagents such as phosphorus oxychloride or thionyl chloride for the conversion to the acyl chloride form.

Key Steps in Synthesis:

- Bromination : Introduction of bromine at the 2-position.

- Chlorination : Chlorine is added at the 4-position.

- Fluorination : Fluorine is introduced at the 5-position.

- Formation of Benzoyl Chloride : The final product is obtained through acylation reactions.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its interaction with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research indicates that halogenated benzoyl chlorides exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoyl chlorides can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, possibly through the modulation of key signaling pathways involved in cell proliferation and survival . The structure-activity relationship (SAR) studies suggest that the presence of halogens enhances the cytotoxicity against various cancer types.

Case Studies

- Inhibition Studies : A study evaluated the inhibitory effects of various halogenated benzoyl chlorides on specific cancer cell lines. It was found that compounds with a similar structure to this compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against breast and prostate cancer cells .

- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds exert their effects, revealing that they may act as inhibitors of key enzymes involved in tumor metabolism, such as topoisomerases and kinases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics:

- Halogen Substituents : The presence of bromine, chlorine, and fluorine atoms significantly influences the lipophilicity and reactivity of the compound, enhancing its ability to interact with biological macromolecules.

- Aromatic System : The planar aromatic structure facilitates stacking interactions with DNA and proteins, which may contribute to its biological efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-4-chloro-5-fluorobenzoyl chloride from its carboxylic acid precursor?

- Methodology : Begin with 2-bromo-4-chloro-5-fluorobenzoic acid and use thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Monitor reaction progress via TLC or NMR. Purify via vacuum distillation to remove excess SOCl₂, followed by recrystallization in dry hexane to isolate the acyl chloride .

- Key Considerations : Moisture control is critical to prevent hydrolysis. Use inert gas (N₂/Ar) during handling.

Q. What purification techniques are most effective for isolating high-purity this compound?

- Methodology : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) resolves impurities. Alternatively, fractional crystallization using non-polar solvents (e.g., hexane) yields >98% purity, as validated by HPLC and mass spectrometry .

Q. How should researchers handle this compound to minimize decomposition during storage?

- Methodology : Store under inert atmosphere at –20°C in amber vials to prevent photodegradation. Use molecular sieves (4Å) to absorb trace moisture. Confirm stability via periodic FT-IR analysis of the carbonyl stretch (C=O at ~1770 cm⁻¹) .

Advanced Research Questions

Q. What strategies enable selective functionalization of the bromine vs. chlorine substituents in cross-coupling reactions?

- Methodology : Bromine undergoes Suzuki-Miyaura coupling preferentially with aryl boronic acids using Pd(PPh₃)₄. For chlorine activation, employ Buchwald-Hartwig amination with XPhos-Pd-G3 catalyst. Monitor regioselectivity via X-ray crystallography (e.g., SHELX refinement ) or ¹⁹F NMR .

Q. How can computational modeling predict the electronic effects of the halogen substituents on reaction pathways?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. Compare LUMO energies of the acyl chloride group with substituent effects; fluorine’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodology : Use 2D NMR (COSY, HSQC) to assign coupling between fluorine and adjacent protons. For ambiguous MS fragments, employ high-resolution Q-TOF analysis to distinguish isotopic clusters (e.g., ⁷⁹Br vs. ⁸¹Br) .

Q. How does the compound’s reactivity compare to analogs like 2-bromo-4-fluorobenzoyl chloride in nucleophilic acyl substitution?

- Methodology : Conduct kinetic studies under identical conditions (e.g., reaction with aniline in THF). The chlorine at position 4 increases steric hindrance, slowing substitution compared to mono-halogenated analogs. Confirm via stopped-flow IR spectroscopy .

Specialized Applications

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodology : Use it to acylate amino groups in drug candidates (e.g., kinase inhibitors). The fluorine enhances metabolic stability, while bromine allows late-stage diversification via cross-coupling. Validate bioactivity via enzymatic assays .

Q. How can researchers leverage its crystallographic properties for structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.